molecular formula C16H16FNO2 B5686678 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B5686678
M. Wt: 273.30 g/mol
InChI Key: RCJCKGCGKRKZTJ-UHFFFAOYSA-N
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Description

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFV, is a chemical compound that belongs to the class of amides. This compound is widely used in scientific research for its unique properties and mechanism of action. In

Mechanism of Action

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide acts as a competitive antagonist of the GPR55 receptor, binding to the receptor and preventing the binding of its endogenous ligands. This results in the inhibition of downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a significant impact on pain and inflammation. Studies have demonstrated that 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide has also been shown to have an effect on bone homeostasis, with some studies suggesting that it may have a potential role in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide in scientific research. One potential area of investigation is the role of GPR55 in cancer. Some studies have suggested that GPR55 may play a role in cancer cell proliferation and metastasis, and 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide may be a potential therapeutic agent for the treatment of certain types of cancer. Another area of investigation is the development of more potent and selective GPR55 antagonists, which could have significant therapeutic potential for a variety of diseases.
In conclusion, 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide is a valuable tool in scientific research, particularly in the study of G protein-coupled receptors and their role in various physiological processes. Its unique properties and mechanism of action make it a promising candidate for future therapeutic development.

Synthesis Methods

The synthesis of 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the reaction between 4-fluoroaniline and 3-ethylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid to yield 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively used in scientific research as a tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and cellular communication. 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide acts as a selective antagonist of the GPR55 receptor, which is involved in the regulation of pain, inflammation, and bone homeostasis. 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been used to investigate the role of GPR55 in these physiological processes and to identify potential therapeutic targets.

properties

IUPAC Name

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-12-4-3-5-15(10-12)20-11-16(19)18-14-8-6-13(17)7-9-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCKGCGKRKZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide

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